4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
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Overview
Description
4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with the molecular formula C26H23N3O4 and a molecular weight of 441.491 g/mol . This compound is known for its unique structure, which includes an ethylanilino group, a methoxyphenyl group, and a phenylacrylate moiety. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves several steps, including the formation of intermediate compoundsThe final step involves the coupling of the methoxyphenyl and phenylacrylate groups under specific reaction conditions
Chemical Reactions Analysis
4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylanilino and methoxyphenyl groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester linkage.
Scientific Research Applications
4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, but it generally affects cellular signaling and metabolic processes .
Comparison with Similar Compounds
4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can be compared with other similar compounds, such as:
4-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound has a similar structure but includes a chlorobenzoate group instead of a phenylacrylate group.
4-(2-((1-Naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 2-furoate:
Properties
CAS No. |
769153-19-7 |
---|---|
Molecular Formula |
C27H25N3O5 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H25N3O5/c1-3-19-9-13-22(14-10-19)29-26(32)27(33)30-28-18-21-11-15-23(24(17-21)34-2)35-25(31)16-12-20-7-5-4-6-8-20/h4-18H,3H2,1-2H3,(H,29,32)(H,30,33)/b16-12+,28-18+ |
InChI Key |
MCDGXFNFCKJBPI-ZZTXFNBYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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